Nintedanib impurity D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of Nintedanib impurity D involves the reaction of 3-[methoxyl group (phenyl) methylene]-2-oxoindoline-6-carboxylic acid methyl esters with piperazine in methanol at 60°C for 2-5 hours . The reaction mixture is then cooled, and the solid product is filtered and washed with methanol to obtain the yellow solid impurity compound .
Analyse Des Réactions Chimiques
Nintedanib impurity D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Applications De Recherche Scientifique
Nintedanib impurity D is used in scientific research to study the pharmacokinetics and pharmacodynamics of Nintedanib . It helps in understanding the metabolic pathways and the formation of impurities during the synthesis of Nintedanib. Additionally, it is used in the development of analytical methods for the detection and quantification of impurities in pharmaceutical formulations .
Mécanisme D'action
Nintedanib impurity D, like Nintedanib, is believed to inhibit multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and fibroblast growth factor receptor . By binding to these receptors, it blocks the signaling pathways that lead to cell proliferation and migration.
Comparaison Avec Des Composés Similaires
Nintedanib impurity D can be compared with other impurities of Nintedanib, such as Nintedanib impurity A and Nintedanib impurity 1 . While all these impurities share a similar core structure, they differ in their substituents and molecular weights. This compound is unique due to its specific chemical structure and the presence of a methylamino group .
Activité Biologique
Nintedanib, a small-molecule tyrosine kinase inhibitor, is primarily used in the treatment of idiopathic pulmonary fibrosis (IPF) and various cancers. However, impurities in pharmaceutical compounds can significantly affect their efficacy and safety profiles. This article focuses on one such impurity, referred to as "Nintedanib impurity D," discussing its biological activity, synthesis, detection methods, and relevant case studies.
1. Overview of Nintedanib and Its Impurities
Nintedanib targets multiple receptor tyrosine kinases, including VEGFR, PDGFR, and FGFR, inhibiting pathways involved in tumor growth and fibrosis. The presence of impurities like this compound can arise during the synthesis process and may impact the drug's overall pharmacological profile.
1.1 Structure and Synthesis
This compound is characterized by its structural formula, which is a cis-trans isomer derived from the synthesis of Nintedanib. The synthesis involves reacting piperidines under controlled conditions to minimize the impurity levels to below 0.1% in the final product .
2. Biological Activity
The biological activity of this compound has not been extensively documented in scientific literature; however, insights can be drawn from studies on Nintedanib itself and related impurities.
2.2 Pharmacokinetics
Nintedanib is primarily metabolized by esterase hydrolysis followed by glucuronidation. Impurity D's pharmacokinetic properties are likely influenced by its structural characteristics, which may affect its absorption and distribution within biological systems .
3. Case Studies and Research Findings
While direct studies on this compound are sparse, several relevant findings from research on Nintedanib provide context for understanding its potential biological implications.
3.1 Clinical Trials
In clinical settings, Nintedanib has shown efficacy in reducing biomarkers associated with lung injury in IPF patients. For instance, a study indicated that treatment with Nintedanib resulted in significant reductions in surfactant protein D (SP-D) and cancer antigen 125 (CA-125) levels compared to placebo . These biomarkers are indicative of epithelial injury and may reflect similar responses if impurity D is present.
3.2 Stability Studies
A stability-indicating method for assessing Nintedanib has been developed using reverse-phase high-performance liquid chromatography (RP-HPLC). This method demonstrated a high recovery rate for Nintedanib without interference from formulation excipients, suggesting that impurities like D could be effectively quantified using similar methodologies .
4. Detection Methods
The detection of this compound can be accomplished through advanced analytical techniques such as high-performance liquid chromatography (HPLC). The method involves gradient elution with a mobile phase of potassium dihydrogen phosphate and acetonitrile at a detection wavelength of 245 nm .
Detection Method | Key Parameters |
---|---|
HPLC | Mobile phase: 45:55 A:B |
Detection Wavelength | 245 nm |
Recovery Rate | 99.391% at 1.5 µg/ml |
5. Conclusion
Although specific data on the biological activity of this compound remains limited, insights from studies on Nintedanib itself suggest that impurities can influence pharmacological outcomes significantly. Further research is needed to elucidate the exact effects of this impurity on therapeutic efficacy and safety profiles.
Propriétés
Numéro CAS |
1139455-52-9 |
---|---|
Formule moléculaire |
C32H35N5O4 |
Poids moléculaire |
553.7 g/mol |
Nom IUPAC |
ethyl 2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate |
InChI |
InChI=1S/C32H35N5O4/c1-4-41-32(40)23-10-15-26-27(20-23)34-31(39)29(26)30(22-8-6-5-7-9-22)33-24-11-13-25(14-12-24)36(3)28(38)21-37-18-16-35(2)17-19-37/h5-15,20,34,39H,4,16-19,21H2,1-3H3 |
Clé InChI |
RFQYVQKHXHMDSG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(C=C1)C(=C(N2)O)C(=NC3=CC=C(C=C3)N(C)C(=O)CN4CCN(CC4)C)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.